molecular formula C21H21NO5S B12700971 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- CAS No. 137786-86-8

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-

Cat. No.: B12700971
CAS No.: 137786-86-8
M. Wt: 399.5 g/mol
InChI Key: AMSJXOCWSLHWJC-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is a derivative of thiazolidinedione, which is recognized for its role as a peroxisome proliferator-activated receptor (PPAR) activator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- typically involves a multi-step process. One common method includes the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in the presence of polyethylene glycol-300 . This is followed by reduction using hydrogen gas and a palladium/carbon (Pd/C) catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, Pd/C catalyst.

    Solvents: Polyethylene glycol-300, methanol, DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces more saturated compounds.

Scientific Research Applications

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2-methyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- is unique due to its complex structure, which allows for specific interactions with biological targets. Its combination of thiazolidinedione and benzopyran moieties provides distinct pharmacological properties compared to simpler derivatives .

Properties

CAS No.

137786-86-8

Molecular Formula

C21H21NO5S

Molecular Weight

399.5 g/mol

IUPAC Name

5-[[4-[(6-hydroxy-2-methyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H21NO5S/c1-21(9-8-14-11-15(23)4-7-17(14)27-21)12-26-16-5-2-13(3-6-16)10-18-19(24)22-20(25)28-18/h2-7,11,18,23H,8-10,12H2,1H3,(H,22,24,25)

InChI Key

AMSJXOCWSLHWJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Origin of Product

United States

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